

Doconexent Sodium and its Interaction with Nuclear Receptors: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Doconexent sodium*

Cat. No.: *B1513013*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doconexent sodium, the sodium salt of docosahexaenoic acid (DHA), is an omega-3 fatty acid that plays a crucial role in various physiological processes. Its biological effects are, in part, mediated by its direct interaction with and activation of specific nuclear receptors. This technical guide provides an in-depth overview of the current understanding of **doconexent sodium**'s engagement with the Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR α and PPAR γ , and the Retinoid X Receptors (RXRs). This document summarizes the available quantitative data on these interactions, details relevant experimental protocols, and visualizes the key signaling pathways.

Introduction to Doconexent Sodium and Nuclear Receptors

Doconexent sodium, a 22-carbon polyunsaturated fatty acid, is a well-established ligand for several members of the nuclear receptor superfamily. These ligand-activated transcription factors regulate the expression of a wide array of genes involved in metabolism, inflammation, and cellular growth and differentiation. The primary nuclear receptors targeted by **doconexent sodium** are:

- Peroxisome Proliferator-Activated Receptor Alpha (PPAR α): A key regulator of lipid and glucose metabolism, particularly fatty acid oxidation.
- Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ): A master regulator of adipogenesis, it also plays significant roles in insulin sensitivity and inflammation.
- Retinoid X Receptors (RXRs): These receptors form heterodimers with many other nuclear receptors, including PPARs, and are central to their function.

The interaction of **doconexent sodium** with these receptors leads to conformational changes, recruitment of coactivator proteins, and subsequent modulation of target gene transcription.

Quantitative Analysis of Doconexent Sodium-Nuclear Receptor Interactions

The following tables summarize the available quantitative data on the activation of PPAR α , PPAR γ , and RXR α by **doconexent sodium** (DHA). While direct binding affinity values (Kd or Ki) from experimental assays are not extensively reported in the literature, computational studies suggest a high-affinity interaction[1]. The provided data focuses on the effective concentrations (EC50) required for receptor activation and the observed fold-activation in reporter gene assays.

Table 1: Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPAR α) by **Doconexent Sodium** (DHA)

Parameter	Value	Cell Line	Assay Type	Reference
Activation	5.9-fold increase at 25 μ M	Caco-2	Luciferase Reporter Assay	[2]
Activation	Dose-dependent	CV-1	Luciferase Reporter Assay	[2]

Table 2: Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ) by **Doconexent Sodium** (DHA)

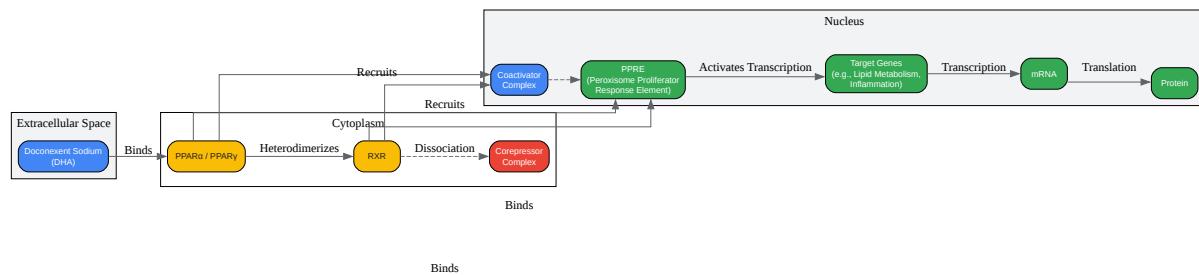
Parameter	Value	Cell Line	Assay Type	Reference
Transactivation	Higher than or comparable to pioglitazone	Not specified	In vitro assays	[3]

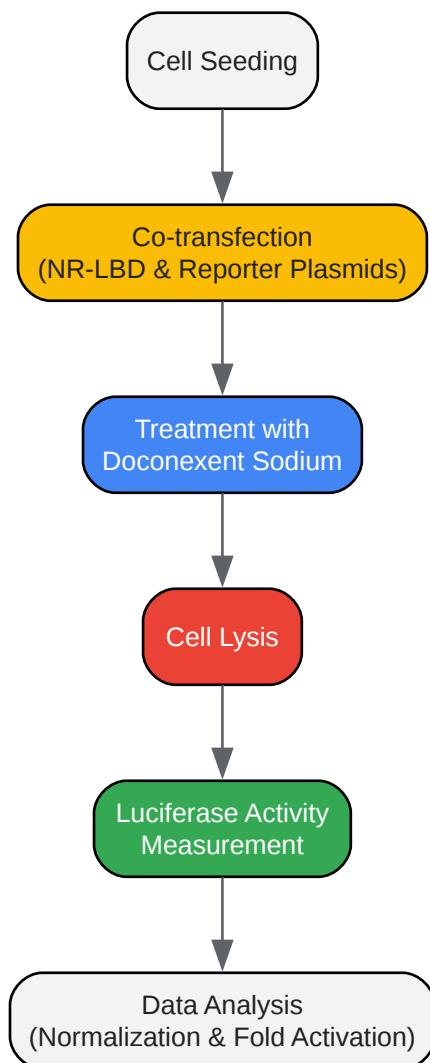
Table 3: Activation of Retinoid X Receptor Alpha (RXR α) by **Doconexent Sodium (DHA)**

Parameter	Value	Cell Line	Assay Type	Reference
EC50	5-10 μ M	Not specified	Not specified	[4]
EC50	50-100 μ M	Not specified	Not specified	
Activation	Observed at \geq 10 μ M	Neuro 2A	Luciferase Reporter Assay	

Signaling Pathways

The activation of PPARs and RXRs by **doconexent sodium** initiates a cascade of molecular events leading to the regulation of target gene expression. The following diagrams illustrate these signaling pathways.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Molecular recognition of docosahexaenoic acid by peroxisome proliferator-activated receptors and retinoid-X receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Docosahexaenoic acid suppresses the activity of peroxisome proliferator-activated receptors in a colon tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peroxisome proliferator activated receptor gamma and oxidized docosahexaenoic acids as new class of ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPAR/RXR Regulation of Fatty Acid Metabolism and Fatty Acid ω -Hydroxylase (CYP4) Isozymes: Implications for Prevention of Lipotoxicity in Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Doconexent Sodium and its Interaction with Nuclear Receptors: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1513013#doconexent-sodium-s-interaction-with-nuclear-receptors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com